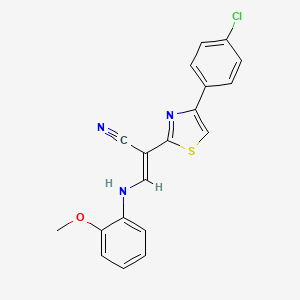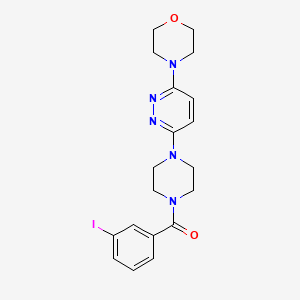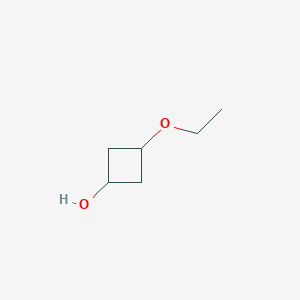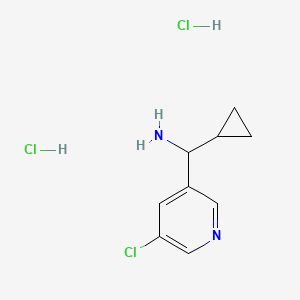
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C25H23F3N4O6 and its molecular weight is 532.476. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Research has shown methods to synthesize complex quinoline derivatives, which can be precursors or structurally related to the compound . For instance, Koepler et al. (2004) discussed the diastereoselective synthesis of functionalized azepino[1,2-b]isoquinolines, a key structural feature of alkaloids like quinocarcin (Koepler, Laschat, Baro, Fischer, Miehlich, Hotfilder, & Viseur, 2004).
Characterization of Quinoline Derivatives : Desai and Dodiya (2014) conducted the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These types of studies are crucial for understanding the properties and potential applications of such compounds (Desai & Dodiya, 2014).
Applications in Medicinal Chemistry
Carbonic Anhydrase Inhibition : Çelik et al. (2014) explored the synthesis of tetrazole- and oxadiazole-substituted 1,4-dihydropyrimidinone compounds, examining their inhibitory effects on human carbonic anhydrase, an enzyme of significant interest in medicinal chemistry (Çelik, Arslan, Kaya, Yavuz, Gençer, & Arslan, 2014).
Antimicrobial Activity : Another study by Dodiya, Shihory, and Desai (2012) synthesized azetidinone derivatives based on the quinoline-oxadiazole structure, which were then screened for their antimicrobial activity against various bacterial strains (Dodiya, Shihory, & Desai, 2012).
Chemical Properties and Reactions
Oxidation Reactions : Samandram, Çetin Korukçu, and Coşkun (2021) researched the eco-friendly oxidation of dihydroquinazoline oxides to quinazoline oxides, demonstrating the potential of environmentally benign methods in synthesizing such compounds (Samandram, Çetin Korukçu, & Coşkun, 2021).
Synthesis of Quinazoline Derivatives : Bergman et al. (1986) discussed the synthesis of quinazolines, a process relevant to the formation of compounds like 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate (Bergman, Brynolf, Elman, & Vuorinen, 1986).
Biomedical Research
Analgesic and Anti-Inflammatory Properties : Abadi, Hegazy, and El-Zaher (2005) synthesized derivatives of 7-trifluoromethylquinoline and evaluated their analgesic and anti-inflammatory properties, showing the potential of such compounds in therapeutic applications (Abadi, Hegazy, & El-Zaher, 2005).
Antituberculosis Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis and cytotoxicity, demonstrating the potential use of such compounds in the treatment of tuberculosis (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2.C2H2O4/c24-23(25,26)18-8-3-6-16(11-18)21-27-22(32-28-21)17-12-29(13-17)14-20(31)30-10-4-7-15-5-1-2-9-19(15)30;3-1(4)2(5)6/h1-3,5-6,8-9,11,17H,4,7,10,12-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPRKAHOJCBSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)








![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)
